molecular formula C7H8ClNO2S B2396526 (4-Pyridinylsulfanyl)acetic acid hydrochloride CAS No. 84468-14-4

(4-Pyridinylsulfanyl)acetic acid hydrochloride

Cat. No.: B2396526
CAS No.: 84468-14-4
M. Wt: 205.66
InChI Key: TWZSICOXCTVGJI-UHFFFAOYSA-N
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Description

(4-Pyridinylsulfanyl)acetic acid hydrochloride is a chemical compound with the molecular formula C7H8ClNO2S It is a derivative of pyridine, featuring a sulfanyl group attached to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Pyridinylsulfanyl)acetic acid hydrochloride typically involves the reaction of 4-chloropyridine with mercaptoacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Pyridinylsulfanyl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(4-Pyridinylsulfanyl)acetic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Pyridinylsulfanyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • (4-Pyridylthio)acetic acid
  • 2-(Pyridin-4-ylthio)acetic acid
  • S-(4-Pyridyl)thioglycolic acid

Uniqueness

(4-Pyridinylsulfanyl)acetic acid hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its sulfanyl group provides distinct chemical reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-pyridin-4-ylsulfanylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S.ClH/c9-7(10)5-11-6-1-3-8-4-2-6;/h1-4H,5H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZSICOXCTVGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1SCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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